molecular formula C10H14O3 B3051587 3-Methylbut-2-enoic anhydride CAS No. 34876-10-3

3-Methylbut-2-enoic anhydride

Cat. No.: B3051587
CAS No.: 34876-10-3
M. Wt: 182.22 g/mol
InChI Key: YQEIMEGRSTXEMX-UHFFFAOYSA-N
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Preparation Methods

3-Methylbut-2-enoic anhydride is typically prepared through the Wittig reaction of 3-methylbut-3-ynoic acid and ethyl phosphorocyanidate . The reaction conditions involve the use of a strong base to deprotonate the phosphorocyanidate, which then reacts with the 3-methylbut-3-ynoic acid to form the anhydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

3-Methylbut-2-enoic anhydride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the anhydride into its corresponding alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the anhydride group is replaced by other functional groups.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylbut-2-enoic acid.

Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed from these reactions vary but often include derivatives of the original anhydride, such as esters, acids, and alcohols.

Scientific Research Applications

3-Methylbut-2-enoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbut-2-enoic anhydride involves its reactivity as an anhydride. It can act as an electrophile in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of the anhydride group . This reactivity is crucial for its role in synthesizing various derivatives and complex molecules.

Comparison with Similar Compounds

3-Methylbut-2-enoic anhydride is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some reactivity patterns but differ in their specific applications and the types of reactions they undergo.

Properties

IUPAC Name

3-methylbut-2-enoyl 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEIMEGRSTXEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(=O)C=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956357
Record name 3-Methylbut-2-enoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34876-10-3
Record name 2-Butenoic acid, 3-methyl-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34876-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Butenoic acid, 3-methyl-, 1,1'-anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotonic acid, anhydride
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Record name 2-Butenoic acid, 3-methyl-, 1,1'-anhydride
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Record name 3-Methylbut-2-enoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-butenoic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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